
3-(Difluoromethyl)-5-hydroxybenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoromethylated compounds are of significant interest in various fields such as drug design, agrochemicals, pharmaceuticals, and material science . This is due to the fact that the incorporation of a difluoromethyl group into biologically active molecules can improve their chemical, physical, and biological properties .
Synthesis Analysis
The synthesis of difluoromethylated compounds has seen significant advances in recent years . Various methods have been developed, including electrophilic, nucleophilic, radical, and cross-coupling methods . These advances have streamlined access to molecules of pharmaceutical relevance .Chemical Reactions Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Aplicaciones Científicas De Investigación
- The incorporation of fluorine and difluoromethyl groups in drug molecules can enhance metabolic stability, lipophilicity, and bioavailability . Researchers explore 3-(Difluoromethyl)-5-hydroxybenzonitrile as a potential lead compound for drug development.
- Fluorinated compounds often exhibit improved properties in agrochemicals . Researchers investigate the use of 3-(Difluoromethyl)-5-hydroxybenzonitrile in designing novel pesticides or herbicides.
- Incorporating fluorine-containing motifs into polymers can alter their physical properties . Scientists explore the use of this compound in polymer synthesis or modification.
- Recent studies highlight the photocatalytic difluoromethylation of aromatic ketone-derived substrates using difluoromethylsulfone (a CF₂H source) . 3-(Difluoromethyl)-5-hydroxybenzonitrile could be a valuable substrate in such reactions.
- Quinoxalin-2-one, a common skeleton in natural products, is structurally related to this compound . Researchers explore its potential as a precursor for synthesizing bioactive molecules.
- The development of fluorine-containing drugs is an active area of research . 3-(Difluoromethyl)-5-hydroxybenzonitrile contributes to this field by providing a unique combination of functional groups.
Medicinal Chemistry and Drug Design
Agrochemicals and Pesticides
Material Science and Polymers
Photocatalysis and Organic Synthesis
Bioactive Natural Products
Fluorine-Containing Pharmaceuticals
Safety and Hazards
Direcciones Futuras
The field of difluoromethylation has seen significant advances in recent years, and it’s expected that this trend will continue . The development of new difluoromethylation reagents and methods will likely lead to the discovery of new difluoromethylated compounds with potential applications in various fields .
Mecanismo De Acción
Target of Action
The primary target of 3-(Difluoromethyl)-5-hydroxybenzonitrile is the succinate dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the mitochondrial respiratory chain, playing a crucial role in energy production within cells .
Mode of Action
3-(Difluoromethyl)-5-hydroxybenzonitrile acts by inhibiting the succinate dehydrogenase enzyme . This inhibition disrupts the normal functioning of the enzyme, leading to an interruption in energy production and the growth of the organism . The compound’s interaction with its target results in the inhibition of spore germination, germ tubes, and mycelial growth within the fungus target species .
Biochemical Pathways
The compound affects the citric acid cycle and the mitochondrial respiratory chain by inhibiting the succinate dehydrogenase enzyme . This disruption leads to a decrease in ATP production, affecting various downstream processes that rely on this energy source. The exact biochemical pathways affected by this compound are still under investigation.
Pharmacokinetics
It is known that the presence of the difluoromethyl group can greatly improve the lipophilic pharmacokinetic properties of drug molecules This suggests that the compound may have good bioavailability
Result of Action
The result of the action of 3-(Difluoromethyl)-5-hydroxybenzonitrile is the inhibition of growth in the target organisms. By inhibiting the succinate dehydrogenase enzyme, the compound disrupts energy production within the cell, leading to cell death .
Propiedades
IUPAC Name |
3-(difluoromethyl)-5-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-8(10)6-1-5(4-11)2-7(12)3-6/h1-3,8,12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJFEPKRTUHYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethyl)-5-hydroxybenzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hcl](/img/structure/B8098664.png)

![2-Thia-6-Azaspiro[3.3]Heptane 2-Oxide Trifluoroacetate](/img/structure/B8098680.png)
![(4,4,9,9-Tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl)bis(trimethylstannane)](/img/structure/B8098684.png)

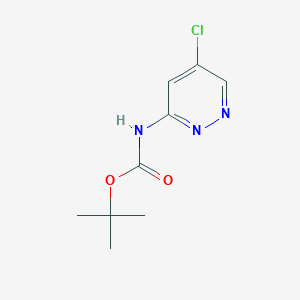

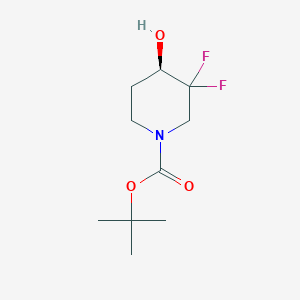
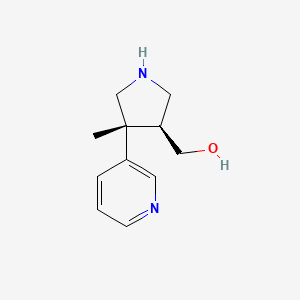
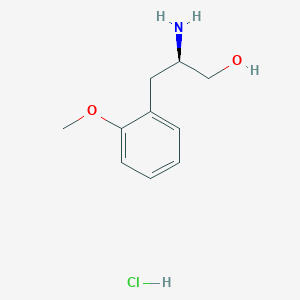

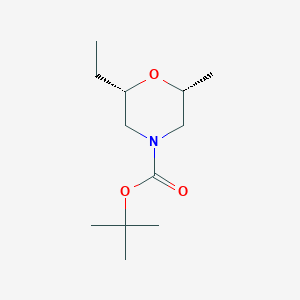
![(1R,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-7-phenylmethoxycarbonyl-3,7-diazabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B8098766.png)
